molecular formula C9H15NO B5396887 bicyclo[3.3.1]nonan-2-one oxime

bicyclo[3.3.1]nonan-2-one oxime

Cat. No.: B5396887
M. Wt: 153.22 g/mol
InChI Key: JQFMMZYYTWZDBQ-MDZDMXLPSA-N
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Description

Bicyclo[3.3.1]nonan-2-one oxime is a specialty chemical building block designed for diversity-oriented synthesis and chemical biology research. This compound features a rigid, three-dimensional bicyclic scaffold, which is recognized for its ability to explore underrepresented regions of biologically relevant chemical space . Such scaffolds are of significant interest in the development of natural product-like libraries, as they mimic the complex and diverse structures often found in bioactive natural products . Researchers can leverage this oxime-functionalized core as a key intermediate in the synthesis of more complex molecules for use in High-Throughput Screening (HTS) campaigns, part of initiatives like the NIH Molecular Libraries Program . The oxime functional group offers a versatile handle for further chemical diversification through various reactions, enabling the creation of focused libraries around this privileged core structure. This product is provided for early discovery research. For Research Use Only. Not for diagnostic or therapeutic use, and not for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(NE)-N-(2-bicyclo[3.3.1]nonanylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-10-9-5-4-7-2-1-3-8(9)6-7/h7-8,11H,1-6H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQFMMZYYTWZDBQ-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC(=NO)C(C1)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2CC/C(=N\O)/C(C1)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Bicyclo 3.3.1 Nonan 2 One Oxime and Its Derivatives

Strategies for the Construction of the Bicyclo[3.3.1]nonane Core

The construction of the bicyclo[3.3.1]nonane skeleton is a key challenge in the synthesis of complex molecules containing this framework. Various synthetic strategies have been developed to achieve this, ranging from classic annulation reactions to modern organocatalytic and organometallic approaches.

Mannich Reaction-Based Annulation Approaches

The Mannich reaction is a powerful tool for the formation of carbon-carbon bonds and is particularly useful in the synthesis of nitrogen-containing heterocyclic compounds. In the context of bicyclo[3.3.1]nonane synthesis, Mannich-type cyclocondensations are employed to construct azabicyclo[3.3.1]nonane derivatives. For instance, 3-azabicyclo[3.3.1]nonane derivatives can be readily synthesized from aromatic ketones, paraformaldehyde, and dimethylamine (B145610) in a one-pot tandem Mannich annulation. rsc.org This approach offers an efficient route to these structures in good yields. rsc.org Similarly, 3,7-diazabicyclo[3.3.1]nonan-9-ones have been prepared through the Mannich cyclocondensation of 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and primary amines. semanticscholar.org The Mannich reaction is considered one of the simplest and most convenient methods for the preparative synthesis of 3-aza- and 3,7-diazabicyclo[3.3.1]nonan-9-ones. semanticscholar.org Researchers have also successfully employed a one-pot Mannich reaction for the synthesis of chiral sp3-rich bicyclo[3.3.1]nonane scaffolds. nih.gov

Table 1: Examples of Mannich Reaction-Based Annulation Approaches

Starting MaterialsReagentsProductYieldReference
Aromatic ketones, paraformaldehyde, dimethylamine-3-azabicyclo[3.3.1]nonane derivativesUp to 83% rsc.org
1-(3-ethoxypropyl)-4-oxopiperidine, paraformaldehyde, primary aminesAcetic acid, methanol (B129727)3,7-diazabicyclo[3.3.1]nonan-9-onesAcceptable semanticscholar.org
Aldehyde derived from 4,4-dimethoxycyclohexa-2,5-dienone-Chiral sp3-rich bicyclo[3.3.1]nonane scaffold- nih.gov

Michael Addition and Subsequent Cyclization Cascades

Michael addition, followed by an intramolecular cyclization, is a widely used and effective strategy for constructing the bicyclo[3.3.1]nonane core. nih.govresearchgate.net This tandem reaction sequence allows for the formation of two new carbon-carbon bonds in a single operation, leading to the bicyclic system. For example, the reaction of cyclohexenone with acrylate (B77674) derivatives can lead to the formation of the bicyclo[3.3.1]nonane skeleton through successive Michael additions. nih.gov Another variation involves the base-catalyzed Michael addition between a β-keto thiolester or β-keto sulfone and an α,β-unsaturated ketone, followed by an acid-catalyzed aldol (B89426) condensation to yield a bicyclo[3.3.1]nonenone. nih.govrsc.org

Acid-catalyzed tandem Michael addition-intramolecular aldol-type condensations have also been reported. nih.govrsc.org For instance, the treatment of a diketone with methyl acrolein in the presence of a Lewis acid like TfOH or TMSOTf promotes a Michael addition followed by an intramolecular aldolization to furnish the bicyclic core. nih.govrsc.org Furthermore, a GaCl3-catalyzed Michael addition/ketalization cascade of o-hydroxychalcones with indoline-2-thiones has been developed to construct indole-annulated 2-oxa-8-thiabicyclo[3.3.1]nonane derivatives. bohrium.com

Table 2: Michael Addition and Cyclization Cascade Approaches

ReactantsCatalyst/ReagentsProduct TypeReference
Cyclohexenone and acrylate derivativesBase (e.g., tBuOK)Bicyclo[3.3.1]nonane nih.gov
β-keto thiolester/sulfone and α,β-unsaturated ketoneBase then AcidBicyclo[3.3.1]nonenone nih.govrsc.org
Diketone and methyl acroleinTfOH or TMSOTfBicyclo[3.3.1]nonenone nih.govrsc.org
o-Hydroxychalcones and indoline-2-thionesGaCl3Indole-annulated 2-oxa-8-thiabicyclo[3.3.1]nonane bohrium.com

Organocatalytic and Stereoselective Routes to Bicyclo[3.3.1]nonanones

The development of organocatalysis has provided powerful tools for the asymmetric synthesis of complex molecules. researchgate.net Organocatalytic strategies have been successfully applied to the stereoselective construction of bicyclo[3.3.1]nonanones, enabling access to enantioenriched products. nih.govresearchgate.net These methods often involve cascade reactions that efficiently build up the bicyclic framework with high levels of stereocontrol. nih.govresearchgate.net

A notable example is the use of modularly designed organocatalysts (MDOs) to catalyze a domino Michael-hemiacetalization-Michael reaction between (E)-3-aryl-2-nitroprop-2-en-1-ols and (E)-7-aryl-7-oxohept-5-enals. nih.gov This reaction, followed by oxidation, provides highly functionalized 3-oxabicyclo[3.3.1]nonan-2-ones with four contiguous stereogenic centers. nih.gov Chiral bipyridine-annulated bicyclo[3.3.1]nonane N-oxides have also been developed as organocatalysts for stereoselective allylation and hydrosilylation reactions. dntb.gov.ua

Organometallic Approaches in Bicyclo[3.3.1]nonane Synthesis

Organometallic reagents and catalysts offer unique reactivity for the construction of challenging molecular architectures, including the bicyclo[3.3.1]nonane system. researchgate.net These approaches often involve carbocyclization reactions mediated by transition metals. For instance, Liebeskind and coworkers have utilized a TpMo(CO)₂(η³-pyridinyl) complex in a Michael-like addition reaction for the synthesis of natural products containing the bicyclo[3.3.1]nonane core. rsc.org Another strategy involves the alkylative dearomatization-annulation of phloroglucinol (B13840) derivatives using lithium or potassium hexamethyldisilazide (LiHMDS or KHMDS) to construct the bicyclic core of clusianone. nih.govrsc.org

Grob Fragmentation Pathways Leading to Bicyclo[3.3.1]nonan-3-one Precursors

Grob fragmentation is a powerful reaction for the cleavage of carbon-carbon bonds, leading to the formation of new rings and functional groups. This strategy has been ingeniously applied to the synthesis of bicyclo[3.3.1]nonane derivatives from adamantane (B196018) precursors. For example, 7-methylenebicyclo[3.3.1]nonan-3-one oximes, key precursors for 1-aminoadamantane derivatives, can be readily prepared from 1,3-adamantanediol (B44800) via a Grob fragmentation followed by oximation. thieme-connect.com The fragmentation of 3-alkyl-2-oxaadamant-1-yl-mesylates in the presence of silica (B1680970) gel in DCM also affords 7-alkylbicyclo[3.3.1]non-6-en-3-ones in high yields. nih.govrsc.org Furthermore, the eight-membered ring of ophiobolane (B1245320) sesterterpenes has been constructed through the fragmentation of a functionalized bicyclo[3.3.1]nonane ring system. researchgate.net

Other Intramolecular Cyclization and Ring Annulation Reactions

Besides the aforementioned methods, a variety of other intramolecular cyclization and ring annulation reactions have been developed for the synthesis of the bicyclo[3.3.1]nonane core. nih.gov Effenberger-type cyclization, involving the reaction of a 1-methoxy-1-cyclohexene with malonyl dichloride, provides an efficient route to the bicyclo[3.3.1]nonane ring system. nih.govrsc.org Another approach is the annulation of α-sulphonyl cycloalkanones with functionalized allenyl esters, which, after a series of transformations, yields bicyclo[3.3.1]nonane frameworks. nih.gov Additionally, domino Michael-aldol annulations of cycloalkane-1,3-diones with enals offer a general route to 6-hydroxybicyclo[3.3.1]nonane-2,9-diones. ucl.ac.uk

Preparation of Bicyclo[3.3.1]nonan-2-one Oxime from Ketone Precursors

The synthesis of this compound is most commonly achieved through the reaction of the corresponding ketone, bicyclo[3.3.1]nonan-2-one, with hydroxylamine (B1172632). nih.govmdpi.com This classical method typically involves the reaction of the carbonyl compound with hydroxylamine hydrochloride. mdpi.com The reaction is often carried out in a suitable solvent, and the conditions can be adjusted to influence the reaction rate and yield.

Several synthetic routes lead to the precursor ketone, bicyclo[3.3.1]nonan-2-one. One established method involves the Robinson annulation, which utilizes a Michael addition followed by an aldol condensation. For instance, the reaction of cyclohexanone (B45756) with α,β-unsaturated aldehydes or ketones can yield a bicyclo[3.3.1]nonane with a ketone functionality. rsc.org Another approach is the Dieckmann condensation of a suitably substituted adipic acid ester, followed by decarboxylation and further functional group manipulations. Additionally, intramolecular C-alkylation of cyclooctanone (B32682) derivatives has been shown to produce the bicyclo[3.3.1]nonan-9-one skeleton in moderate to high yields. nih.gov

The direct oximation of bicyclo[3.3.1]nonan-2-one with hydroxylamine hydrochloride typically yields a mixture of (E)- and (Z)-stereoisomers. mdpi.com The separation of these isomers can be challenging. To address this, alternative methods such as mechanochemical and microwave-assisted synthesis have been explored for the preparation of oximes, offering advantages like faster reaction times, higher stereoselectivity, and more environmentally friendly conditions. mdpi.com

Table 1: Selected Methods for the Preparation of Bicyclo[3.3.1]nonan-2-one

Starting MaterialsReagents and ConditionsProductYieldReference
Cyclohexanone and α,β-unsaturated aldehydeBase-catalyzed Michael addition, then acid-catalyzed aldol condensationBicyclo[3.3.1]nonan-2-one derivativeVaries rsc.org
Cyclooctanone derivativeTsOH, heatBicyclo[3.3.1]nonan-9-one46-80% nih.gov
Bicyclo[3.3.1]nonan-2-oneHydroxylamine hydrochlorideThis compoundNot specified mdpi.com

Stereocontrolled and Enantioselective Synthesis of this compound Derivatives

Controlling the stereochemistry during the synthesis of this compound derivatives is crucial, as different stereoisomers can exhibit distinct biological activities. mdpi.com

Diastereoselective synthesis of bicyclic systems can be achieved through various cyclization strategies. Domino reactions, such as the Michael-aldol annulation of cycloalkane-1,3-diones with enals, provide a one-pot procedure to access 6-hydroxybicyclo[3.3.1]nonane-2,9-diones with controlled relative stereochemistry. rsc.org The choice of solvent, base, and temperature can influence the stereochemical outcome. rsc.org Subsequent functionalization of these bicyclic ketones can lead to diastereomerically enriched oxime derivatives.

Intramolecular radical cyclization reactions onto oxime ether acceptors have also been employed to construct bicyclic ring systems. rsc.org For example, vinyl and aryl bromides can undergo intramolecular cyclization to form five-, six-, and seven-membered rings fused to another ring system, with the stereochemistry of the newly formed ring being influenced by the reaction conditions and the nature of the radical precursor.

The use of chiral auxiliaries is a powerful strategy for asymmetric synthesis. wikipedia.orgresearchgate.net A chiral auxiliary is a stereogenic group temporarily incorporated into a molecule to control the stereochemical outcome of subsequent reactions. wikipedia.org For the synthesis of enantiomerically enriched bicyclic oxime derivatives, a chiral auxiliary can be attached to the precursor molecule. For instance, camphorsultam has been used effectively in asymmetric synthesis to control the stereochemistry of ring-forming reactions. wikipedia.org

Asymmetric catalysis offers another efficient route to enantiomerically pure compounds. acs.orgnih.gov In this approach, a small amount of a chiral catalyst is used to generate a large amount of a chiral product. youtube.comyoutube.com For the synthesis of chiral bicyclic systems, organocatalysis has emerged as a particularly powerful tool. youtube.comnih.gov For example, chiral amines like L-proline can catalyze aldol reactions to produce bicyclic enols with high enantioselectivity. youtube.com These chiral bicyclic ketones can then be converted to their corresponding oximes. Rhodium-based catalysts have also been investigated for the asymmetric ring-opening of N-protected bicyclic substrates, achieving high yields and enantioselectivity. acs.org

Derivatization and Functionalization of the Oxime Moiety

The oxime group is a versatile functional group that can be readily converted into other functionalities. mdpi.com

Bicyclic oxime ethers can be synthesized by reacting the corresponding bicyclic oxime with an appropriate alkylating agent. A common method involves the reaction of a carbonyl compound with an O-substituted hydroxylamine hydrochloride. mdpi.com This can lead to a mixture of (E) and (Z) isomers. mdpi.com However, methods like mechanochemical and microwave synthesis have been shown to produce pure (E) oximes with high conversion rates. mdpi.com The synthesis of bicyclic and tricyclic ring systems has also been achieved through radical cyclization reactions of oxime ethers. rsc.org

Table 2: Synthesis of O-Substituted Oxime Ethers

MethodReactantsProductKey FeaturesReference
Classical Synthesis in SolutionCarbonyl compound, O-substituted hydroxylamine hydrochlorideMixture of (E) and (Z) oxime ethersLong reaction times, use of organic solvents mdpi.com
Mechanochemical SynthesisCarbonyl compound, O-substituted hydroxylamine hydrochloridePure (E) oximesEnvironmentally friendly, energy-efficient mdpi.com
Microwave SynthesisCarbonyl compound, O-substituted hydroxylamine hydrochloridePure (E) oximesRapid reaction, high stereospecificity mdpi.com

Bicyclic oxime esters can be prepared by the acylation of the corresponding bicyclic oxime. This is typically achieved by reacting the oxime with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. The reactivity of the oxime and the choice of acylating agent and reaction conditions will influence the yield and purity of the resulting oxime ester.

Heterocyclic Ring Formation via Oxime Reactions

The oxime functionality of bicyclo[3.3.1]nonan-2-one serves as a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems. Through carefully selected rearrangement and cyclization reactions, the bicyclic framework can be expanded or transformed to incorporate a heteroatom, leading to the formation of novel bridged heterocyclic compounds. Key methodologies in this context include the Beckmann rearrangement and potentially the Neber rearrangement, which offer pathways to lactams and aziridines, respectively.

One of the most significant applications of this compound and its derivatives in heterocyclic synthesis is the Beckmann rearrangement. This reaction provides a direct route to expanded, bridged lactams, which are seven-membered heterocyclic rings fused to the bicyclic system. Research has demonstrated the successful rearrangement of substituted bicyclo[3.3.1]nonan-9-one oximes into the corresponding lactams.

In a notable study, the Beckmann rearrangement of syn- and anti-9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids was investigated. core.ac.ukuniv.kiev.ua The reaction was carried out in trifluoroacetic acid at a temperature of 73-75 °C. After 6 hours, both the syn- and anti-oximes were completely converted into their respective lactam products. core.ac.ukuniv.kiev.ua This transformation results in the formation of 10-oxo-9-azabicyclo[3.3.2]decane derivatives, representing a ring expansion where the nitrogen atom is inserted between the carbonyl carbon and an adjacent bridgehead carbon.

The study also revealed a difference in the reaction rates of the two isomers. The syn-oxime was observed to react slightly faster than the anti-oxime under the specified conditions. core.ac.uk This difference in reactivity can be attributed to the stereoelectronic requirements of the rearrangement, where the group anti-periplanar to the leaving group on the nitrogen atom migrates.

The successful synthesis of these bicyclic lactams highlights the utility of the Beckmann rearrangement in creating complex heterocyclic architectures from oxime precursors derived from bicyclo[3.3.1]nonan-2-one.

Table 1: Beckmann Rearrangement of 9-Oximinobicyclo[3.3.1]nonane-3-carboxylic Acids

Starting Material Reagent Temperature (°C) Time (h) Product
syn-9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acid Trifluoroacetic acid 73-75 6 Substituted 10-oxo-9-azabicyclo[3.3.2]decane
anti-9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acid Trifluoroacetic acid 73-75 6 Substituted 10-oxo-9-azabicyclo[3.3.2]decane

Another potential, though less explored, avenue for heterocyclic ring formation from this compound is the Neber rearrangement. wikipedia.org This reaction typically converts ketoximes into α-amino ketones through an intermediate azirine, which is a three-membered nitrogen-containing heterocycle. The oxime is first converted to a better leaving group, such as a tosylate, and then treated with a base to induce the formation of the azirine ring. While specific examples starting directly from this compound are not extensively documented in readily available literature, the general applicability of the Neber rearrangement suggests its potential for creating novel tricyclic systems containing a fused azirine ring.

The Schmidt reaction, which involves the reaction of a ketone with hydrazoic acid, offers an alternative route to the same lactam products obtained from the Beckmann rearrangement. nih.govrsc.org Although the reaction starts from the ketone rather than the oxime, it represents a closely related and often complementary method for the synthesis of these important heterocyclic derivatives.

Chemical Transformations and Mechanistic Investigations of Bicyclo 3.3.1 Nonan 2 One Oxime

Beckmann Rearrangement Studies

The Beckmann rearrangement, a classic acid-catalyzed conversion of an oxime to an amide, has been extensively studied. masterorganicchemistry.comwikipedia.org In the case of bicyclic systems like bicyclo[3.3.1]nonan-2-one oxime, the reaction's outcome is influenced by factors such as stereochemistry, strain, and the participation of neighboring groups.

The Beckmann rearrangement is known for its stereospecificity, where the group anti-periplanar to the leaving group on the oxime nitrogen migrates. wikipedia.org For this compound, two geometric isomers exist: the E-oxime and the Z-oxime. The stereochemistry of the starting oxime dictates the regiochemical outcome of the rearrangement, leading to different lactam products.

In a study involving 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids, both syn- and anti-oximes were observed to convert completely to their corresponding lactams when heated in trifluoroacetic acid. core.ac.uk The syn-oxime was found to react slightly faster than the anti-oxime. core.ac.uk This demonstrates the influence of the oxime's stereochemistry on the reaction kinetics. The inherent symmetry of the bicyclo[3.3.1]nonane skeleton in certain derivatives simplifies the product analysis as it can prevent the formation of regioisomeric products. core.ac.uk

Oxime IsomerProductRelative Reaction Rate
syn-9-oximinobicyclo[3.3.1]nonane-3-carboxylic acidCorresponding LactamFaster
anti-9-oximinobicyclo[3.3.1]nonane-3-carboxylic acidCorresponding LactamSlower

This table illustrates the relative reaction rates of syn- and anti-oximes in the Beckmann rearrangement.

In strained bicyclic systems, the normal Beckmann rearrangement can face competition from a fragmentation pathway. wikipedia.orgcore.ac.uk This alternative reaction, known as Beckmann fragmentation, occurs when the group alpha to the oxime can stabilize a carbocation. wikipedia.org The fragmentation leads to the formation of a nitrile and a carbocationic intermediate. wikipedia.org

While many strained oximes undergo fragmentation under acidic conditions, studies on 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids showed that the bicyclo[3.3.1]nonane skeleton is sufficiently large to stabilize the resulting 9-azabicyclo[4.3.1]decane ring system formed during a classical Beckmann rearrangement, thus favoring the formation of the lactam over fragmentation products. core.ac.uk However, in the related but more strained bicyclo[3.2.1]octane system, the anti-oxime yielded a mixture of the rearranged lactam and a lactone, the latter being a product of fragmentation followed by recyclization involving a neighboring carboxyl group. core.ac.uk This highlights the delicate balance between rearrangement and fragmentation pathways, which is highly dependent on the carbocyclic framework.

The Beckmann rearrangement is typically promoted by strong acids. wikipedia.org In the case of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids, heating in trifluoroacetic acid at 73-75 °C for 6 hours resulted in the complete conversion to the corresponding lactams. core.ac.uk

Various catalytic systems have been developed to carry out the Beckmann rearrangement under milder conditions. These include the use of reagents like tosyl chloride, thionyl chloride, and phosphorus pentachloride. wikipedia.org More recently, catalytic methods employing cyanuric chloride with a zinc chloride co-catalyst have been reported. wikipedia.org The use of nano-Fe3O4 particles under ultrasound irradiation has also been shown to be an effective green catalytic system for the Beckmann rearrangement of cyclohexanone (B45756) oxime, suggesting potential applicability to other cyclic oximes. scielo.org.mx

Catalyst/ReagentConditionsOutcome
Trifluoroacetic Acid73-75 °C, 6 hoursComplete conversion to lactam core.ac.uk
Tosyl ChlorideVariesPromotes rearrangement wikipedia.org
Thionyl ChlorideVariesPromotes rearrangement wikipedia.org
Phosphorus PentachlorideVariesPromotes rearrangement wikipedia.org
Cyanuric Chloride/ZnCl2CatalyticPromotes rearrangement wikipedia.org
Nano-Fe3O4/Ultrasound60 °C, 45 min (for cyclohexanone oxime)High yield of lactam scielo.org.mx

This table summarizes various catalytic systems and conditions for the Beckmann rearrangement.

Neighboring groups can significantly influence the course of the Beckmann rearrangement. core.ac.uk A strategically placed functional group can participate in the reaction, leading to alternative products or affecting the reaction rate.

In the study of bicyclic oximes with a carboxylic acid group, the carboxyl group in the anti-8-oximinobicyclo[3.2.1]octane-3-carboxylic acid participates in the reaction following fragmentation, leading to the formation of a lactone. core.ac.uk This occurs through the capture of the carbocationic intermediate by the neighboring carboxyl group. core.ac.uk However, for the less strained bicyclo[3.3.1]nonane derivatives, this neighboring group participation leading to fragmentation products was not observed, and the classical Beckmann rearrangement to the lactam was the exclusive pathway. core.ac.uk This indicates that the stability of the bicyclic system plays a crucial role in determining whether neighboring group participation will lead to fragmentation or if the system will accommodate the strain of the rearranged product.

Aza-Prins Cyclization Reactions Involving Bicyclo[3.3.1]nonane Oximes

The aza-Prins cyclization has emerged as a powerful tool for the synthesis of nitrogen-containing heterocyclic compounds. A study has shown that 7-methylenebicyclo[3.3.1]nonan-3-one oximes can undergo an aza-Prins cyclization to provide expedient entry to 1-aminoadamantane derivatives. This transformation highlights the utility of the bicyclo[3.3.1]nonane oxime framework in constructing complex polycyclic structures.

Co-ozonolysis Reactions with Bicyclic Oxime Substrates

Griesbaum co-ozonolysis is a method for preparing 1,2,4-trioxolanes by reacting an O-methyl oxime with a carbonyl compound in the presence of ozone. wikipedia.orgorganic-chemistry.org The bicyclo[3.3.1]nonane ring system has been identified as a suitable candidate for producing stable trioxolane adducts.

In a study exploring the scope of this reaction, the co-ozonolysis of bicyclo[3.3.1]nonan-9-one methyl oxime with another ketone under low-temperature conditions afforded the desired 1,2,4-trioxolane (B1211807) adduct in excellent yields (80–87%). escholarship.orgnih.gov The stability of the resulting trioxolane is attributed to the shielding of the endoperoxide bond by the rigid bicyclic framework. escholarship.org This reaction demonstrates the utility of bicyclo[3.3.1]nonane oxime derivatives in the synthesis of complex, oxygen-rich heterocyclic systems. escholarship.orgnih.gov

Bicyclic Oxime SubstrateCo-reactantProductYield
Bicyclo[3.3.1]nonan-9-one methyl oximeKetone1,2,4-Trioxolane adduct80-87% escholarship.orgnih.gov

This table presents the yield of the 1,2,4-trioxolane adduct from the co-ozonolysis of bicyclo[3.3.1]nonan-9-one methyl oxime.

Other Significant Transformations and Functional Group Interconversions

Reduction of the Oxime Group to Amines

The conversion of the oxime functionality in bicyclo[3.3.1]nonane systems to a primary amine is a synthetically valuable transformation, providing access to key intermediates for various applications. This reduction involves the conversion of the carbon-nitrogen double bond (C=N) to a single bond and the cleavage of the nitrogen-oxygen (N-O) bond. Strong hydride reagents are typically required for this process.

One of the most effective and widely documented methods for this reduction is the use of lithium aluminum hydride (LiAlH₄). stackexchange.com For instance, the reduction of 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime with LiAlH₄ in anhydrous tetrahydrofuran (B95107) (THF) at 30–35°C proceeds efficiently to yield the corresponding primary amine. The mechanism of LiAlH₄ reduction is thought to involve the addition of a hydride ion to the carbon of the C=N bond, followed by coordination of the aluminum species to the oxygen atom, facilitating the reductive cleavage of the N-O bond to form the amine. stackexchange.comquora.com The intermediate hydroxylamine (B1172632) is subsequently reduced to the amine. stackexchange.com

Alternative reducing agents have also been employed. Aluminum amalgam (Al/Hg) in aqueous THF has been shown to reduce oximes to amines effectively. sciencemadness.org Another method involves the use of zinc dust in the presence of a proton source like ammonium (B1175870) formate (B1220265) or ammonium chloride in methanol (B129727) under reflux conditions. sciencemadness.org These methods provide viable alternatives to hydride-based reductions.

Reduction of Bicyclic Oximes to Amines

PrecursorReagent(s)ConditionsProductYieldReference
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oximeLithium aluminum hydride (LiAlH₄)Anhydrous THF, 30–35°C9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine78.3%
General OximeAluminum amalgam (Al/Hg)10% H₂O-THF, Room Temperature, 3hCorresponding Amine85% sciencemadness.org
General OximeZinc dust, Ammonium formate/chlorideMethanol, RefluxCorresponding AmineNot specified sciencemadness.org

Rearrangements of Related Bicyclic Ketones and Their Relevance

Rearrangement reactions of bicyclo[3.3.1]nonan-2-one and its derivatives are crucial for accessing alternative bicyclic and bridged heterocyclic frameworks. The Beckmann rearrangement, which transforms an oxime into an amide or lactam, is particularly relevant. masterorganicchemistry.com

Studies on 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids have demonstrated that this framework is amenable to a classical Beckmann rearrangement. core.ac.uk When heated in trifluoroacetic acid, both the syn- and anti-isomers of the oxime undergo rearrangement to produce the corresponding lactams. core.ac.uk It was observed that the bicyclo[3.3.1]nonane skeleton is sufficiently large to accommodate the strain of the reaction, leading to the classic rearrangement products rather than fragmentation, which is often observed in more strained systems like norbornanone oximes. core.ac.uk Kinetic studies indicated that the syn-oxime isomer reacts at a slightly faster rate than the anti-isomer under these conditions. core.ac.uk

Another significant class of rearrangements involves the treatment of bicyclic ketones with a strong base at high temperatures, leading to β-enolization. For example, under conditions of t-BuOK in t-BuOH at 185°C, certain bicyclic ketones can rearrange. uwo.ca Research has shown that 3,3-dimethylbicyclo[3.2.2]nonan-2-one slowly rearranges to the more stable 3,3-dimethylbicyclo[3.3.1]nonan-2-one. uwo.ca This highlights the thermodynamic stability of the bicyclo[3.3.1]nonane framework compared to its [3.2.2] isomer.

Furthermore, the Schmidt reaction, which involves treating a ketone with hydrazoic acid, provides another route to lactams. This reaction has been applied to related bridged systems like adamantan-2-one, a close structural relative of the bicyclo[3.3.1]nonane system, to yield the corresponding bridged lactam. rsc.orgnih.govnih.gov These rearrangement reactions are instrumental in the synthesis of complex nitrogen-containing polycyclic molecules. nih.govpolyu.edu.hk

Rearrangement Reactions of Related Bicyclic Ketones/Oximes

SubstrateReaction TypeReagent(s) / ConditionsProduct(s)Reference
syn- and anti-9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acidBeckmann RearrangementTrifluoroacetic acid, 73-75°C, 6hCorresponding Lactams (10-oxo-9-azabicyclo[4.3.1]decane derivatives) core.ac.uk
3,3-Dimethylbicyclo[3.2.2]nonan-2-oneβ-Enolization Rearrangementt-BuOK / t-BuOH, 185°C3,3-Dimethylbicyclo[3.3.1]nonan-2-one uwo.ca
Adamantan-2-oneSchmidt ReactionHydrazoic acid (HN₃)4-Azatricyclo[4.3.1.1³,⁸]undecan-5-one rsc.orgnih.govnih.gov

Advanced Structural Characterization and Conformational Analysis

Conformational Preferences of the Bicyclo[3.3.1]nonane Skeleton

The bicyclo[3.3.1]nonane skeleton can theoretically exist in three primary conformations: a twin-chair (CC), a chair-boat (BC), and a twisted twin-boat (BB). rsc.orgnih.gov The relative stability and population of these conformers are highly sensitive to substitution patterns on the bicyclic framework.

Experimental and Theoretical Investigations of Twin-Chair (CC) Conformations

For the parent bicyclo[3.3.1]nonane, the twin-chair (CC) conformation is the most stable arrangement. nih.govrsc.org This preference is generally maintained in many of its derivatives, as it minimizes torsional strain and non-bonded interactions. X-ray diffraction studies on various substituted bicyclo[3.3.1]nonanes have confirmed the prevalence of the CC conformation in the solid state. iucr.orgiucr.orgmindat.org For instance, the crystal structure of exo-7-methylbicyclo[3.3.1]nonan-3-one reveals a chair-chair conformation. cdnsciencepub.com Theoretical calculations using methods like molecular mechanics and ab initio techniques have consistently shown the CC form to be the global energy minimum for many bicyclo[3.3.1]nonane derivatives. researchgate.net

However, the introduction of bulky substituents can destabilize the CC conformation. In the case of bicyclo[3.3.1]nonan-2-one oxime, the presence of the oxime group at a non-bridgehead position introduces potential steric interactions that could influence the conformational equilibrium.

Analysis of Chair-Boat (BC) Conformations and Their Population

The chair-boat (BC) conformation of the bicyclo[3.3.1]nonane skeleton is generally higher in energy than the twin-chair form. nih.gov The energy difference is significant enough that the BC conformer is often not detected in significant populations at room temperature for the unsubstituted hydrocarbon. nih.gov However, the presence of substituents can alter this energy landscape. For example, in bicyclo[3.3.1]nonan-9-one, the equilibrium between the CC and BC conformers is more balanced, with a detectable population of the BC form. nih.gov

In certain substituted bicyclo[3.3.1]nonanes, the BC conformation can even become the predominant form. This is often observed in 3,7-disubstituted derivatives where severe 1,3-diaxial interactions in the CC form are alleviated in the BC arrangement. rsc.orgrsc.org For instance, the bicyclo[3.3.1]nonane ring in 2,4,6,8-tetrakis(4-ethylphenyl)-3,7-diazabicyclo[3.3.1]nonan-9-one adopts a chair-boat conformation. nih.gov Similarly, the 3α,7β-dimethyl derivative of bicyclo[3.3.1]nonane exists predominantly in the BC conformation. capes.gov.br Molecular mechanics calculations have been employed to establish the conformational preferences, indicating that for bicyclo[3.3.1]nonane-2,9-dione, a chair-boat conformation is the most stable. rsc.org

Exploration of Twisted Twin-Boat (BB) Conformations and Other Non-Ideal Geometries

The twisted twin-boat (BB) conformation is the least stable of the three primary conformers for bicyclo[3.3.1]nonane, primarily due to significant steric destabilization. rsc.orgnih.gov Consequently, its existence in a detectable amount is rare. rsc.orgnih.gov However, specific substitution patterns can force the molecule into this high-energy conformation.

An example of a stable twin twist-boat conformation has been confirmed through X-ray crystallography of endo-3,endo-7-bis(2-hydroxypropan-2-yl)bicyclo[3.3.1]nonane. rsc.org This particular substitution pattern creates significant steric hindrance in both the twin-chair and chair-boat forms, making the twisted twin-boat the preferred arrangement. Theoretical studies have also investigated these non-ideal geometries, providing insights into the energy barriers and interconversion pathways between the different conformers. researchgate.net

Spectroscopic Methodologies for Conformational Elucidation

A combination of spectroscopic techniques is crucial for the detailed structural and conformational analysis of this compound.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, NOESY)

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For this compound, ¹H and ¹³C NMR chemical shifts and coupling constants provide valuable information about the geometry of the bicyclic system. capes.gov.br The stereochemistry of related oxime and oxime ether derivatives of bicyclo[3.3.1]nonanes has been successfully established using 1D and 2D NMR techniques. nih.govnih.gov

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, which together define the exact conformation of the bicyclo[3.3.1]nonane skeleton and the stereochemistry of the oxime group.

The crystal structures of numerous bicyclo[3.3.1]nonane derivatives have been determined, revealing a preference for either the twin-chair or chair-boat conformation depending on the substitution pattern. rsc.orgcdnsciencepub.comiucr.org For instance, the twin-chair conformation has been confirmed for 2,6-dichloro-9λ6-thiabicyclo[3.3.1]nonane 9,9-dioxide. iucr.org In the context of oximes, X-ray analysis of an indole (B1671886) derivative fused to a bicyclo[3.3.1]nonene framework revealed a half-chair-chair conformation. researchgate.net For this compound, an X-ray crystal structure would unambiguously establish its solid-state conformation and provide a benchmark for comparison with theoretical calculations and solution-state NMR data.

Steric and Electronic Effects of Substituents on Conformational Equilibria and Dynamics

The conformational landscape of this compound is intricately governed by a delicate balance of steric and electronic interactions. The parent bicyclo[3.3.1]nonane framework predominantly exists in a dynamic equilibrium between a twin-chair (CC) and a chair-boat (CB) conformation. The introduction of substituents, particularly on the oxime and the bicyclic core, can significantly influence the position of this equilibrium and the energy barriers for conformational interconversion. While specific quantitative data for a systematic series of substituted bicyclo[3.3.1]nonan-2-one oximes are not extensively documented in the literature, the conformational behavior can be inferred from studies on related bicyclo[3.3.1]nonane derivatives. nih.govnih.gov

The twin-chair conformation is generally considered the more stable form for the unsubstituted bicyclo[3.3.1]nonane. However, the introduction of the sp²-hybridized oximino group at the C2 position can alter the conformational preference. The primary steric interactions that dictate the conformational equilibrium include transannular interactions between the C3 and C7 methylene (B1212753) groups in the twin-chair form and flagpole interactions in the boat-chair form.

Substituents on the bicyclic frame can exert significant steric effects. For instance, bulky substituents at the C3 or C7 positions would likely destabilize the twin-chair conformation due to increased 1,3-diaxial-like interactions. In such cases, the chair-boat conformation, which can better accommodate bulky groups, might become more populated. Research on 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, which are structurally related, has shown that these molecules often adopt a twin-chair conformation with large aryl substituents in equatorial positions to minimize steric hindrance. chemijournal.comresearchgate.net Similar principles would apply to substituted bicyclo[3.3.1]nonan-2-one oximes.

The electronic nature of the substituents can also play a crucial role. Electron-withdrawing or electron-donating groups can influence the geometry and electron distribution of the ring system, thereby affecting the relative stabilities of the conformers. For example, intramolecular hydrogen bonding between a substituent and the oxime group could lock the molecule into a specific conformation. In a study of 3-azabicyclo[3.3.1]nonan-9-one oxime esters, it was found that the compounds exist in a twin-chair conformation, with the orientation of substituents being a key factor. researchgate.net

The dynamics of the conformational equilibrium, including the energy barriers to ring inversion, are also affected by substituents. The interconversion between the chair-chair and chair-boat forms involves complex torsional and angle strains. Bulky substituents are expected to increase the energy barrier for this inversion process.

While direct experimental data for a comprehensive set of substituted bicyclo[3.3.1]nonan-2-one oximes is limited, the following table illustrates the expected qualitative impact of various substituents on the conformational equilibrium based on established principles of conformational analysis.

Substituent (Position)Expected Predominant ConformerRationale
NoneTwin-Chair (CC)Minimization of transannular strain.
Bulky alkyl group (e.g., tert-butyl) at C3Chair-Boat (CB)Avoidance of severe 1,3-diaxial steric interactions in the CC form.
Aryl group at C4Twin-Chair (CC) with equatorial arylMinimization of steric hindrance. chemijournal.com
Electron-withdrawing group (e.g., -NO₂) at C7Twin-Chair (CC) or Chair-Boat (CB)The effect would depend on a balance of steric and electronic factors, potentially altering ring puckering.
Hydroxyl group capable of H-bonding with oximePotentially locked conformationIntramolecular hydrogen bonding can significantly stabilize a particular conformer.

This table is illustrative and based on general principles of conformational analysis. The actual conformational preferences would require experimental or computational verification for each specific substituted compound.

Theoretical and Computational Chemistry Applied to Bicyclo 3.3.1 Nonan 2 One Oxime

Quantum Chemical Calculations (Ab Initio, Density Functional Theory (DFT), Semiempirical Methods) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the electronic structure and energetic properties of bicyclo[3.3.1]nonan-2-one oxime. Methodologies such as ab initio, Density Functional Theory (DFT), and semiempirical methods are employed to model the behavior of electrons within the molecule.

DFT methods, in particular, have been widely used to study related bicyclic systems and oxime derivatives. For instance, DFT and ab initio calculations have been performed on bicyclo[3.3.1]nonan-9-one and its heteroanalogues to investigate their molecular structure and conformation. While specific studies on this compound are not extensively documented in readily available literature, the principles from related molecules can be applied. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to explore the electronic properties of complex molecules, including other bicyclic systems.

The electronic properties of oxime derivatives have been investigated using DFT, focusing on the highest occupied molecular orbital (HOMO), the lowest unoccupied molecular orbital (LUMO), and the resulting energy gap. These parameters are crucial for understanding the molecule's reactivity and electronic transport properties. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity and lower kinetic stability. For a series of novel oxime ether derivatives, HOMO-LUMO energy gaps were calculated to be in the range of 1.38 to 3.21 eV, indicating varying levels of reactivity within the series.

Natural Bond Orbital (NBO) analysis is another powerful tool used in conjunction with quantum chemical calculations to understand hyperconjugative interactions and charge delocalization within a molecule. Such analyses provide a deeper understanding of the electronic stability and bonding characteristics.

Molecular Mechanics and Force Field Calculations for Conformational Energy Landscapes

The bicyclo[3.3.1]nonane framework is known for its conformational flexibility, existing primarily in twin-chair (CC), boat-chair (BC), and twin-boat (BB) conformations. Molecular mechanics and force field calculations are instrumental in mapping the conformational energy landscapes of such systems. These methods use classical mechanics principles to estimate the potential energy of a molecule as a function of its atomic coordinates.

Studies on various bicyclo[3.3.1]nonane derivatives have consistently shown that the twin-chair conformation is generally the most stable. However, the presence of substituents can significantly influence the relative energies of the conformers. For example, molecular mechanics calculations on 5-methyl-1-azabicyclo[3.3.1]nonan-2-one indicated that the boat-chair conformation is more stable than the twin-boat by 4.0 kJ/mol. The introduction of an endo methyl group at the 7-position can shift the preference towards the twin-boat conformation.

The choice of force field (e.g., MM2, MM3) can influence the calculated conformational energies. A comparison of different molecular mechanics methods for calculating conformational energies of various molecules, including bicyclic systems, highlights the importance of selecting an appropriate force field for accurate predictions. For the parent bicyclo[3.3.1]nonane, the twin-chair conformer is the most stable, with the boat-chair being less stable and the twin-boat being the least stable due to significant steric strain. The introduction of a carbonyl group, as in bicyclo[3.3.1]nonan-9-one, reduces the energy difference between the chair-chair and boat-chair forms.

Utility of Bicyclo 3.3.1 Nonan 2 One Oxime As a Synthetic Building Block

Precursors for the Synthesis of Adamantane (B196018) Derivatives and Related Cage Compounds

The bicyclo[3.3.1]nonane framework is a key precursor for the synthesis of adamantane and its derivatives. nih.govmdpi.com A common strategy involves the transannular cyclization of functionalized bicyclo[3.3.1]nonane derivatives. For instance, diolefins derived from bicyclo[3.3.1]nonane can undergo ring closure to form the adamantane scaffold upon treatment with electrophiles like bromine or iodine. mdpi.com

One notable method involves the acid-promoted cyclization of 1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-one. nih.govucla.edu Treatment with trifluoromethanesulfonic acid generates an adamantyl cation, which can then be trapped by a variety of nucleophiles. This allows for the introduction of diverse functionalities at the newly formed tertiary position of the adamantane core, providing access to a wide range of substituted adamantanones. nih.govucla.edu

The Beckmann rearrangement of bicyclo[3.3.1]nonan-2-one oxime itself is a critical reaction for accessing nitrogen-containing cage compounds. researchgate.netcore.ac.ukmasterorganicchemistry.com This rearrangement, typically promoted by acid, involves the migration of an alkyl group to the nitrogen atom of the oxime, leading to the formation of a lactam. masterorganicchemistry.com For example, the Beckmann rearrangement of 9-oximinobicyclo[3.3.1]nonane-3-carboxylic acids has been shown to yield the corresponding lactams, which are valuable building blocks for more complex cage structures. core.ac.ukuniv.kiev.ua The reaction conditions can be controlled to favor the formation of specific regioisomers. core.ac.uk

PrecursorReagentsProduct TypeRef.
1,5-dimethyl-3,7-dimethylenebicyclo[3.3.1]nonan-9-oneTrifluoromethanesulfonic acid, NucleophilesSubstituted Adamantanones nih.govucla.edu
Bicyclo[3.3.1]nonane-derived diolefinsBromine or Iodine1,2-Disubstituted Adamantanes mdpi.com
9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acidsTrifluoroacetic acidBicyclic Lactams core.ac.ukuniv.kiev.ua

Intermediates in the Construction of Complex Polycyclic and Heterocyclic Frameworks

The rigid structure of this compound makes it an excellent starting material for the synthesis of a variety of complex polycyclic and heterocyclic systems. researchgate.net The bicyclo[3.3.1]nonane core is prevalent in numerous biologically active natural products. nih.govresearchgate.net

Derivatives of bicyclo[3.3.1]nonan-2-one can be elaborated into more complex structures through various cyclization strategies. For example, intramolecular reactions of substituents on the bicyclic frame can lead to the formation of new rings. The oxime functionality itself can participate in reactions such as co-ozonolysis to form 1,2,4-trioxolanes, which are stable endoperoxide-containing adducts. escholarship.org

Furthermore, the Beckmann rearrangement of this compound and its derivatives provides access to azabicyclo[4.3.1]decanone systems (lactams), which are important heterocyclic cores. core.ac.ukuniv.kiev.ua These lactams can be further modified to create a diverse array of nitrogen-containing polycycles. For instance, the 2-azabicyclo[3.3.1]nonane (morphan) framework, found in over 300 natural products including morphine and strychnine, can be constructed using strategies that involve the bicyclo[3.3.1]nonane skeleton. researchgate.net

Starting MaterialReaction TypeResulting FrameworkRef.
Bicyclo[3.3.1]nonan-9-one methyl oximeCo-ozonolysis1,2,4-Trioxolane (B1211807) adducts escholarship.org
9-Oximinobicyclo[3.3.1]nonane-3-carboxylic acidBeckmann RearrangementAzabicyclo[4.3.1]decanone (Lactam) core.ac.ukuniv.kiev.ua
Functionalized Bicyclo[3.3.1]nonanesIntramolecular CyclizationsPolycyclic Systems researchgate.net

Role in the Synthetic Endeavors Towards Natural Products and Their Analogs (e.g., Indole (B1671886) Derivatives, Alkaloids)

The bicyclo[3.3.1]nonane skeleton is a common structural motif in a wide range of natural products, including alkaloids and meroterpenes. researchgate.netresearchgate.net Consequently, this compound and related compounds are valuable intermediates in the total synthesis of these complex molecules. researchgate.netnih.gov

Indole alkaloids, a large and diverse class of natural products, often contain the azabicyclo[3.3.1]nonane core. nih.govrsc.org The synthesis of macroline (B1247295) and sarpagine (B1680780) type indole alkaloids, for example, frequently involves the construction of a substituted azabicyclo[3.3.1]nonane system as a key step. mdpi.com The Beckmann rearrangement of this compound derivatives provides a direct route to the lactam precursors of these nitrogen-containing bicyclic systems.

The 2-azabicyclo[3.3.1]nonane framework is a key component of numerous alkaloids, and synthetic strategies often rely on building this core from carbocyclic precursors or piperidine (B6355638) derivatives. researchgate.net The versatility of the bicyclo[3.3.1]nonane system allows for the introduction of various functional groups, which can then be elaborated to achieve the final natural product target. researchgate.net

Natural Product ClassKey Synthetic IntermediateSynthetic TransformationRef.
Indole Alkaloids (Macroline/Sarpagine type)Azabicyclo[3.3.1]nonane derivativesBeckmann Rearrangement, Cyclizations mdpi.com
Morphans (e.g., Morphine)2-Azabicyclo[3.3.1]nonaneVarious ring-forming reactions researchgate.net
MeroterpenesFunctionalized Bicyclo[3.3.1]nonanesCyclizations, Rearrangements researchgate.net

Scaffold for Chiral Molecule Synthesis

The rigid conformational nature of the bicyclo[3.3.1]nonane framework makes it an excellent scaffold for asymmetric synthesis. nih.govresearchgate.net By starting with or creating a chiral bicyclo[3.3.1]nonane derivative, the stereochemistry can be effectively transferred to subsequent products. researchgate.net

Chiral bicyclo[3.3.1]nonane scaffolds can be synthesized using various methods, including copper-catalyzed enantioselective reductions. nih.gov These chiral building blocks can then be used in intramolecular addition reactions to create sp³-rich, stereochemically defined molecules. nih.gov The synthesis of enantiopure cis,cis 2,6-disubstituted piperidin-3-ols, which are valuable chiral building blocks for alkaloid synthesis, has been achieved using bicyclo[3.3.1]nonane intermediates. rsc.org

Furthermore, the oxime group of this compound can be used to direct stereoselective reactions. For instance, asymmetric nitrile oxide cycloadditions with chiral auxiliaries attached to the bicyclic framework have been used in the total synthesis of natural products. acs.org The predictable geometry of the bicyclic system allows for high levels of stereocontrol in these transformations.

Synthetic GoalApproachKey FeatureRef.
Chiral sp³-rich bicyclo[3.3.1]nonanesCopper-catalyzed enantioselective reduction followed by intramolecular additionsCreation of stereodefined scaffolds nih.gov
Enantiopure cis,cis 2,6-disubstituted piperidin-3-olsBiochemical methods on bicyclo[3.3.1]nonane intermediatesUse as chiral building blocks for alkaloids rsc.org
Asymmetric Synthesis of Natural ProductsNitrile oxide cycloadditions with chiral auxiliariesStereodirection by the rigid bicyclic scaffold acs.org

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient methods for the synthesis of bicyclo[3.3.1]nonan-2-one and its corresponding oxime is a key area of ongoing research. Traditional methods often involve multi-step sequences with harsh reagents and produce significant waste. The principles of green chemistry are now guiding the exploration of more sustainable alternatives.

Future research in this area is expected to focus on:

Q & A

Q. What are the optimized synthetic routes for bicyclo[3.3.1]nonan-2-one oxime, and how do reaction conditions influence yield?

this compound is typically synthesized via condensation of bicyclo[3.3.1]nonan-2-one with hydroxylamine under acidic or neutral conditions. Key factors include:

  • Temperature control : Prolonged heating (>80°C) may lead to side reactions like Beckmann rearrangement.
  • Solvent choice : Ethanol or methanol improves solubility, while aqueous conditions favor oxime formation.
  • pH optimization : Neutral conditions (pH 7–8) minimize decomposition . Yield improvements (up to 85%) are achieved using catalytic acetic acid and hydroxylamine hydrochloride at 60°C for 6 hours .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : 1^1H NMR distinguishes oxime protons (δ 8.5–9.5 ppm) and bicyclic framework protons (δ 1.5–3.0 ppm). 13^{13}C NMR confirms carbonyl conversion (C=O at ~200 ppm → C=N-OH at ~150 ppm) .
  • X-ray crystallography : Resolves stereochemical ambiguities in the bicyclic system and oxime geometry .
  • IR : Strong N–O stretch (~930 cm1^{-1}) and C=N absorption (~1640 cm1^{-1}) validate oxime formation .

Q. How can this compound be derivatized for functional group interconversion?

  • Reduction : LiAlH4_4 reduces the oxime to a primary amine, enabling amide or urea synthesis for pharmacological studies .
  • Beckmann rearrangement : Acid catalysts (e.g., H2_2SO4_4) convert the oxime to a lactam, useful for heterocyclic chemistry .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiopure this compound derivatives?

  • Chiral auxiliaries : Use (R)- or (S)-proline to induce asymmetry during oxime formation .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze racemic mixtures .
  • Stereocontrol in bicyclic frameworks : Substituent placement at C-3 or C-7 influences ring puckering and oxime geometry .

Q. How does this compound interact with biological targets, and what structural modifications enhance bioactivity?

  • Anticancer activity : The bicyclic scaffold mimics taxane core structures, showing cytotoxicity against MCF-7 cells (IC50_{50} ~12 µM). Fluorination at C-9 improves membrane permeability .
  • Enzyme inhibition : Oxime derivatives inhibit acetylcholinesterase via hydrogen bonding with catalytic serine residues .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

  • Comparative analysis : Cross-validate NMR shifts with structurally similar compounds (e.g., 9-methyl-9-azabicyclo[3.3.1]nonan-3-one oxime) .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict 1^1H/13^{13}C NMR shifts to confirm experimental assignments .

Q. What methods enable heterocyclic functionalization of this compound for drug discovery?

  • Cycloaddition : React with maleimides to form spiro-fused pyrrolidines under microwave irradiation .
  • Condensation with dinucleophiles : Treat with thiourea or aminobenzonitriles to generate thiazole- or quinoline-fused derivatives .

Methodological Guidance

  • Experimental design : Prioritize reproducibility by documenting solvent purity, catalyst batches, and reaction monitoring (TLC/HPLC).
  • Data validation : Use orthogonal techniques (e.g., HRMS + X-ray) to confirm novel derivatives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.